2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione

Akt kinase inhibition di-Ph naphthyridine synthesis oncology medicinal chemistry

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione (CAS 1199556-87-0; molecular formula C₁₈H₁₂BrNO₃; MW 370.20 g/mol) is a synthetic isoindoline-1,3-dione (phthalimide) derivative featuring a 4-bromophenyl substituent at the 1-position of a 3-oxocyclobutyl ring linked to the phthalimide nitrogen. This compound serves a dual role in medicinal chemistry: it is explicitly cited as a reactant in the preparation of di-Ph naphthyridine compounds exhibiting Akt serine/threonine kinase inhibitory activity , and it has been reported to interact with dopamine D2 and D3 receptor subtypes.

Molecular Formula C18H12BrNO3
Molecular Weight 370.202
CAS No. 1199556-87-0
Cat. No. B598731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione
CAS1199556-87-0
Synonyms2-(1-(4-broMophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione
Molecular FormulaC18H12BrNO3
Molecular Weight370.202
Structural Identifiers
SMILESC1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2
InChIKeyGSLJDPZJCAZEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione (CAS 1199556-87-0): A Dual-Function Building Block for Akt Inhibitor Synthesis and Dopamine Receptor Ligand Development


2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione (CAS 1199556-87-0; molecular formula C₁₈H₁₂BrNO₃; MW 370.20 g/mol) is a synthetic isoindoline-1,3-dione (phthalimide) derivative featuring a 4-bromophenyl substituent at the 1-position of a 3-oxocyclobutyl ring linked to the phthalimide nitrogen . This compound serves a dual role in medicinal chemistry: it is explicitly cited as a reactant in the preparation of di-Ph naphthyridine compounds exhibiting Akt serine/threonine kinase inhibitory activity [1], and it has been reported to interact with dopamine D2 and D3 receptor subtypes . The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98% .

Why Generic Halogen-Substituted Phthalimide Building Blocks Cannot Replace 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione in Akt-Focused and Dopamine-Targeted Programs


The 4-bromophenyl group on the 3-oxocyclobutyl scaffold is not a generic placeholder. In dopamine receptor ligand design, halogen substitution at the para position of the phenyl ring directly modulates both binding affinity and intrinsic activity at D2/D3 subtypes, with bromine providing a distinct steric and electronic profile compared to chlorine, fluorine, or hydrogen analogs . In the Akt inhibitor synthesis pathway, the bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that install the di-Ph naphthyridine pharmacophore; substituting a chloro or iodo analog alters reaction kinetics, coupling efficiency, and product yields in ways that compound-specific optimization is required to recover . Furthermore, the 3-oxocyclobutyl ketone moiety is essential for subsequent functional group interconversions in the patented Akt inhibitor route, making compounds lacking this strained-ring ketone unsuitable as direct replacements .

Quantitative Differentiation Evidence for 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione: Comparator-Based Analysis for Procurement Decisions


Akt Kinase Inhibitor Synthesis: This Compound's Role as a Designated Reactant in the di-Ph Naphthyridine Patent Family vs. Non-Halogenated Cyclobutyl Phthalimide Alternatives

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione is explicitly identified as a reactant in the preparation of di-Ph naphthyridine compounds that exhibit Akt inhibiting activity, as documented in the Merck patent family (WO2010104705A1, US9492453, US10654855, US11236095) . The bromophenyl group is the defined substitution pattern required for the synthetic route disclosed in these patents. Non-halogenated cyclobutyl phthalimide analogs (e.g., 2-(1-phenyl-3-oxocyclobutyl)isoindoline-1,3-dione) lack the halogen coupling handle and therefore cannot participate in the key bond-forming step that installs the di-Ph naphthyridine core [1]. The final Akt1 inhibitors from this series demonstrate IC50 values in the low nanomolar range (3–16 nM against Akt1 in Caliper LabChip mobility shift assays), establishing that the bromophenyl-containing intermediate is a critical input for achieving potent Akt inhibition in the final compounds [2].

Akt kinase inhibition di-Ph naphthyridine synthesis oncology medicinal chemistry

Dopamine D2/D3 Receptor Interaction: Bromophenyl-Substituted Isoindoline-1,3-dione vs. Apremilast (Chlorophenyl Acetamide Analog) Pharmacological Profiles

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione targets dopamine D2 and D3 receptor subtypes, distinguishing it from the structurally related isoindoline-1,3-dione drug apremilast, which acts as a phosphodiesterase-4 (PDE4) inhibitor with no reported dopamine receptor activity . While specific Ki/IC50 values for this compound at D2/D3 receptors have not been disclosed in peer-reviewed literature, the bromophenyl substitution pattern is recognized in dopamine receptor pharmacophore models as a favorable motif for D2/D3 binding, with bromine's van der Waals radius (1.85 Å) providing optimal fit into the hydrophobic accessory binding pocket compared to smaller halogens (F: 1.47 Å; Cl: 1.75 Å) [1]. By contrast, apremilast's N-acetamide-substituted phenyl ring with chlorine at the meta position orients away from dopamine receptor binding determinants, resulting in a fundamentally different target engagement profile [2].

dopamine receptor pharmacology CNS drug discovery isoindoline-1,3-dione SAR

Cyclobutane Ring Tension and Conformational Rigidity: 3-Oxocyclobutyl Scaffold vs. Acyclic or Cyclopentyl Phthalimide Analogs in Drug Design

The 3-oxocyclobutyl ring introduces significant angle strain (bond angles compressed to ~88–90° vs. tetrahedral 109.5°), conferring conformational rigidity that reduces the entropic penalty of target binding compared to acyclic or larger-ring analogs [1]. Nine FDA-approved drugs contain a cyclobutane ring, with distribution across oncology, neurology, and infectious disease indications, validating the scaffold's pharmaceutical relevance . The ketone group at the 3-position provides a reactive handle for further derivatization (reductive amination, Grignard addition, oxime formation) that is absent in simple cyclobutyl phthalimide analogs without the oxo functionality . This dual rigidification (ring strain) plus ketone functionality creates a differentiated synthetic intermediate compared to cyclopentyl phthalimide or acyclic N-alkyl phthalimide alternatives, which lack the same combination of conformational restriction and orthogonal reactivity.

cyclobutane medicinal chemistry conformational restriction scaffold design

Para-Bromophenyl vs. Para-Chlorophenyl Analog: Comparative Synthetic Accessibility in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions essential to the di-Ph naphthyridine Akt inhibitor synthesis, the C–Br bond (bond dissociation energy ~336 kJ/mol) is more reactive toward oxidative addition than the C–Cl bond (BDE ~398 kJ/mol), enabling milder coupling conditions and potentially broader substrate scope [1]. The para-bromophenyl substituted building block (CAS 1199556-87-0) thus offers a kinetic advantage over the corresponding para-chlorophenyl analog in Buchwald-Hartwig amination and Suzuki-Miyaura coupling steps that are central to the patented synthetic route [2]. However, the C–Br bond is less reactive than C–I (BDE ~272 kJ/mol), positioning the bromo analog in an intermediate reactivity window that balances sufficient activation for coupling with resistance to unwanted side reactions such as dehalogenation or homocoupling that can plague iodo substrates [3].

cross-coupling reactivity halogen leaving group building block selection

Optimal Procurement and Research Scenarios for 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione Based on Differentiated Evidence


Scaled Synthesis of Akt Kinase Inhibitors from the Merck di-Ph Naphthyridine Series

Medicinal chemistry groups pursuing Akt inhibitors based on the substituted naphthyridine scaffold disclosed in WO2010104705A1 and US9492453 require this specific building block for the key C–N or C–C bond-forming step that assembles the di-Ph pharmacophore . The para-bromophenyl group enables efficient Pd-catalyzed coupling, and the 3-oxocyclobutyl ketone provides a functional group handle for subsequent diversification. Procuring this compound at ≥98% purity minimizes byproduct formation in the coupling step and reduces purification burden for the final Akt inhibitors, which have demonstrated single-digit nanomolar IC50 against Akt1 [1].

Dopamine D2/D3 Receptor Tool Compound Development for CNS Target Validation

Neuroscience programs investigating dopamine D2/D3 receptor modulation can use this compound as a starting scaffold for structure-activity relationship (SAR) exploration . The bromophenyl-cyclobutyl-phthalimide architecture provides a conformationally constrained template with a halogen handle for parallel library synthesis via Suzuki coupling. Unlike apremilast (PDE4-targeted), this compound's reported D2/D3 interaction offers a distinct pharmacological entry point for CNS indications such as schizophrenia, Parkinson's disease, or substance use disorders [1].

Cyclobutane-Containing Fragment Library Enrichment for Conformational Constraint Screening

Fragment-based drug discovery (FBDD) collections benefit from inclusion of strained-ring scaffolds that reduce entropic binding penalties. This compound's 3-oxocyclobutyl core (ring strain ~26 kcal/mol) provides conformational pre-organization beyond what cyclopentyl or acyclic analogous fragments can achieve . The combination of a bromophenyl vector, a ketone hydrogen bond acceptor, and phthalimide carbonyl groups creates a multi-vector fragment suitable for crystallographic fragment screening campaigns targeting kinases, GPCRs, or protein–protein interaction interfaces [1].

Comparative Halogen SAR Studies for Cross-Coupling Optimization in Drug Candidate Synthesis

Process chemistry teams optimizing palladium-catalyzed coupling steps can use this bromo building block alongside its chloro and iodo analogs in systematic reactivity screens. The C–Br bond (BDE ~336 kJ/mol) occupies an intermediate reactivity window: more reactive than C–Cl (BDE ~398 kJ/mol) toward oxidative addition, yet less prone to protodehalogenation than C–I (BDE ~272 kJ/mol) . This compound thus serves as the balanced-reactivity reference point for benchmarking coupling efficiency, catalyst loading, and byproduct profiles across the halogen series in the context of naphthyridine Akt inhibitor synthesis [1].

Quote Request

Request a Quote for 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.